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molecular formula C8H8N2O3 B8801142 methyl 2-(N-hydroxyimino)-2-(pyridin-2-yl)acetate

methyl 2-(N-hydroxyimino)-2-(pyridin-2-yl)acetate

Cat. No. B8801142
M. Wt: 180.16 g/mol
InChI Key: INGNGFMBSDVQRV-UHFFFAOYSA-N
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Patent
US08552205B2

Procedure details

A solution of Hydroxyimino-pyridin-2-yl-acetic acid methyl ester (2.0 g, 11.1 mmol) in ethanol (50 mL) was placed in a round bottom flask. The flask was evacuated under vacuum and filled with Ar2 three times. Then 200 mg of 10% Pd on Carbon was added in one portion. The flask was evacuated again under vacuum and filled with Hydrogen three times. The reaction was stirred at room temperature under a balloon containing H2 for 16 h. The mixture was filtered through a pad of celite and rinsed with DCM three times. The combined organics were concentrated down to give Amino-pyridin-2-yl-acetic acid methyl ester (1.8 g) as a yellow oil which was used immediately in next step without further purification, m/z 167.55 [M+1]+
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[C:4](=[N:11]O)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][N:6]=1>C(O)C>[CH3:1][O:2][C:3](=[O:13])[CH:4]([NH2:11])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC(C(C1=NC=CC=C1)=NO)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature under a balloon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was evacuated under vacuum
ADDITION
Type
ADDITION
Details
filled with Ar2 three times
ADDITION
Type
ADDITION
Details
Then 200 mg of 10% Pd on Carbon was added in one portion
CUSTOM
Type
CUSTOM
Details
The flask was evacuated again under vacuum
ADDITION
Type
ADDITION
Details
filled with Hydrogen three times
ADDITION
Type
ADDITION
Details
containing H2 for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of celite
WASH
Type
WASH
Details
rinsed with DCM three times
CONCENTRATION
Type
CONCENTRATION
Details
The combined organics were concentrated down

Outcomes

Product
Name
Type
product
Smiles
COC(C(C1=NC=CC=C1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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